(2-Ethoxy-4-formylphenoxy)acetonitrile
Description
Contextualization of Functionalized Phenoxyacetonitriles as Synthetic Building Blocks
Functionalized phenoxyacetonitriles are a class of organic compounds characterized by a phenoxy group linked to an acetonitrile (B52724) moiety. These structures serve as valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the cyanomethyl group (-CH2CN) is particularly significant as it is a versatile synthon. The nitrile functionality can be readily transformed into other important chemical groups such as primary amines, ketones, carboxylic acids, esters, and amides, making it a gateway to diverse molecular frameworks.
The phenoxy aspect of these molecules provides a stable aromatic core that can be substituted with various functional groups, allowing for the fine-tuning of the molecule's steric and electronic properties. This modularity is a key feature that makes phenoxyacetonitrile (B46853) derivatives attractive targets for synthetic chemists.
Importance of Formyl and Ethoxy Moieties in Aromatic Scaffold Design
The specific functionalization of the aromatic ring in (2-Ethoxy-4-formylphenoxy)acetonitrile with both a formyl (-CHO) and an ethoxy (-OCH2CH3) group is of particular interest in the design of novel aromatic scaffolds.
The formyl group is a powerful tool in medicinal chemistry and organic synthesis. wisdomlib.org As a precursor to an aldehyde, it is highly reactive and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. biologyinsights.com This includes reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations, which are fundamental in the construction of complex molecular architectures. In the context of medicinal chemistry, the incorporation of a formyl group can enhance the anti-inflammatory and analgesic properties of a molecule. wisdomlib.org
The ethoxy group , an ether functionality, also plays a crucial role in molecular design. Ethers are generally stable and can influence the physicochemical properties of a molecule. The ethoxy group, being relatively small and lipophilic, can improve a compound's ability to cross cell membranes, which is a critical factor in drug design. The presence of an ether can also impact the conformation of a molecule and its binding affinity to biological targets. stereoelectronics.org
The combination of an electron-withdrawing formyl group and an electron-donating ethoxy group on the same aromatic ring creates a unique electronic environment. This push-pull system can influence the reactivity of the aromatic ring and the other functional groups, offering opportunities for selective chemical transformations.
Overview of Current Challenges and Research Opportunities Pertaining to this compound
Given that this compound is not a widely studied compound, its exploration presents both challenges and significant research opportunities.
Challenges:
Synthesis: Developing a regioselective and high-yielding synthesis of this compound is a primary challenge. The introduction of two different functional groups at specific positions on the aromatic ring requires careful strategic planning. Potential synthetic routes could involve multi-step sequences, such as the Williamson ether synthesis to introduce the cyanomethyl ether followed by a regioselective formylation reaction like the Vilsmeier-Haack or Reimer-Tiemann reaction. cambridge.orgmasterorganicchemistry.comwikipedia.orgwikipedia.orgnrochemistry.com Achieving the desired ortho- and para-substitution pattern with high selectivity can be complex.
Reactivity Studies: A thorough investigation of the reactivity of the different functional groups in this compound is needed. Understanding the interplay between the nitrile, formyl, and ethoxy groups is crucial for its effective utilization as a synthetic building block.
Research Opportunities:
Novel Synthetic Methodologies: The synthesis of this molecule could drive the development of new and more efficient synthetic methods for polysubstituted aromatic compounds.
Library Synthesis: this compound can serve as a versatile starting material for the creation of a library of novel compounds. The aldehyde and nitrile functionalities can be independently or sequentially modified to generate a diverse set of molecules for biological screening.
Medicinal Chemistry: The unique combination of functional groups suggests that derivatives of this compound could be explored for various therapeutic applications, leveraging the known biological relevance of the formyl and phenoxyacetonitrile motifs.
Materials Science: The push-pull electronic nature of the molecule could be exploited in the design of new organic materials with interesting optical or electronic properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11-7-9(8-13)3-4-10(11)15-6-5-12/h3-4,7-8H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSKEBXTVKCRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 2 Ethoxy 4 Formylphenoxy Acetonitrile and Its Structural Analogs
Retrosynthetic Analysis of the (2-Ethoxy-4-formylphenoxy)acetonitrile Molecular Framework
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comub.eduslideshare.net The retrosynthesis of this compound begins by identifying the key bond disconnections that lead to logical precursors.
The ether linkage is a prime candidate for disconnection, leading to two main synthons: a phenoxide and an α-haloacetonitrile. This disconnection is based on the well-established Williamson ether synthesis. masterorganicchemistry.comwikipedia.org Further simplification of the phenoxide synthon involves the disconnection of the ethoxy and formyl groups from the benzene (B151609) ring, leading back to a basic phenol (B47542) or benzene derivative.
A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (C-O Ether Bond): This leads to 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin) and a haloacetonitrile (e.g., bromoacetonitrile).
Disconnection 2 (Aromatic C-C and C-O Bonds): 3-Ethoxy-4-hydroxybenzaldehyde can be further disconnected to simpler precursors such as guaiacol (B22219) or even catechol, which can be functionalized accordingly.
This analysis suggests that a key intermediate in the synthesis is 3-ethoxy-4-hydroxybenzaldehyde, a readily available compound. nist.gov
Strategies for the Construction of the Aromatic Core
Phenol Precursor Synthesis
A crucial precursor for the target molecule is 3-ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin (B372448). nist.gov The synthesis of this compound can be achieved through various methods, often starting from catechol.
One common industrial synthesis involves the following steps:
Guaethol Synthesis: Catechol is reacted with a suitable ethylating agent to produce guaethol (2-ethoxyphenol).
Formylation: Guaethol is then formylated to introduce the aldehyde group at the para position relative to the hydroxyl group. This can be achieved through various formylation reactions, such as the Reimer-Tiemann reaction or the Vilsmeier-Haack reaction.
Selective Oxidation: A more recent method involves the selective oxidation of a mixture of phenolic compounds to yield ethylvanillin. google.com
Another approach starts from vanillin (4-hydroxy-3-methoxybenzaldehyde), a naturally derived compound. wikipedia.org The methoxy (B1213986) group can be demethylated and subsequently ethylated to yield ethyl vanillin.
| Starting Material | Key Reagents | Product |
| Catechol | Diethyl sulfate, Formylating agent | 3-Ethoxy-4-hydroxybenzaldehyde |
| Vanillin | Demethylating agent, Ethylating agent | 3-Ethoxy-4-hydroxybenzaldehyde |
Regioselective Functionalization of Benzene Derivatives
The synthesis of polysubstituted benzene rings with a specific substitution pattern, as seen in the target molecule, relies on the principles of regioselective functionalization. rsc.orgrsc.orgresearchgate.net The directing effects of existing substituents on the aromatic ring guide the position of incoming electrophiles or nucleophiles.
In the context of synthesizing the aromatic core of this compound, the hydroxyl and ethoxy groups are ortho, para-directing activators, while the formyl group is a meta-directing deactivator. This interplay of directing effects is crucial for achieving the desired 1,2,4-substitution pattern.
For instance, in the formylation of guaethol, the hydroxyl group strongly directs the incoming formyl group to the para position, leading to the desired 3-ethoxy-4-hydroxybenzaldehyde. Understanding and controlling these regioselective effects are fundamental to the efficient synthesis of the aromatic core.
Introduction and Functionalization of the Ethoxy Group
The introduction of the ethoxy group is a key step in the synthesis of this compound and its analogs. This is typically achieved through etherification of a corresponding phenol.
Williamson Etherification Protocols
The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.comwikipedia.org It involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In the context of our target molecule, this would involve the reaction of the phenoxide of 3-ethoxy-4-hydroxybenzaldehyde with a haloacetonitrile.
The general reaction is as follows:
Ar-OH + Base → Ar-O⁻ Ar-O⁻ + X-CH₂-CN → Ar-O-CH₂-CN + X⁻
Where Ar represents the 2-ethoxy-4-formylphenyl group and X is a halogen (e.g., Br, Cl).
Key parameters for a successful Williamson etherification include the choice of base, solvent, and reaction temperature. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The choice of solvent depends on the solubility of the reactants and can range from polar aprotic solvents like DMF and DMSO to alcohols.
| Phenolic Substrate | Alkylating Agent | Base | Product |
| 3-Ethoxy-4-hydroxybenzaldehyde | Bromoacetonitrile (B46782) | K₂CO₃ | This compound |
| 3-Ethoxy-4-hydroxybenzaldehyde | Chloroacetonitrile (B46850) | NaH | This compound |
Catalytic Etherification Approaches
In addition to the classical Williamson synthesis, catalytic methods for etherification have gained prominence. frontiersin.orgresearchgate.netgoogle.com These methods often offer milder reaction conditions and improved efficiency.
Palladium-catalyzed etherification, for instance, has been shown to be effective for the coupling of phenols with various partners. frontiersin.org While not specifically documented for the synthesis of this compound, these catalytic approaches represent a potential alternative for the formation of the ether linkage.
Another approach involves phase-transfer catalysis, which can facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide, often leading to higher yields and simpler work-up procedures. tandfonline.com
These catalytic methods provide a modern toolkit for the synthesis of aryl ethers and could be advantageously applied to the preparation of the target molecule and its structural analogs.
Methodologies for Installing the Formyl Moiety
The introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis. For electron-rich aromatic systems, such as the precursors to this compound, several electrophilic aromatic substitution reactions are particularly effective. The choice of method often depends on the nature and position of existing substituents on the aromatic ring.
Vilsmeier-Haack Reactions
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. mdpi.com This reagent then attacks the activated aromatic ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aryl aldehyde.
Phenols and phenolic ethers, being highly activated substrates, are excellent candidates for the Vilsmeier-Haack reaction. ijpcbs.com The electron-donating nature of the ethoxy and cyanomethoxy groups in a precursor like 2-ethoxyphenoxyacetonitrile would activate the aromatic ring, directing the electrophilic Vilsmeier reagent predominantly to the para-position relative to the ether groups.
General Reaction Scheme:
Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.
Electrophilic Aromatic Substitution: The electron-rich phenoxyacetonitrile (B46853) precursor attacks the Vilsmeier reagent.
Hydrolysis: Aqueous workup hydrolyzes the intermediate iminium salt to afford the final aldehyde product.
Table 1: Examples of Vilsmeier-Haack Formylation on Activated Aromatic Substrates
| Substrate | Reagents | Conditions | Product | Yield (%) |
| Anisole | DMF, POCl₃ | Dichloroethane, 80°C | 4-Methoxybenzaldehyde | >90 |
| 1,3-Dimethoxybenzene | DMF, POCl₃ | 0-5°C then 35°C | 2,4-Dimethoxybenzaldehyde | ~85 |
| N,N-Dimethylaniline | DMF, POCl₃ | 0-10°C then 90°C | 4-(Dimethylamino)benzaldehyde | >95 |
| Indole | DMF, POCl₃ | 0-10°C | Indole-3-carboxaldehyde | ~90 |
Gattermann and Gattermann-Koch Synthesis
The Gattermann and Gattermann-Koch reactions are classical methods for formylating aromatic compounds. While related, their applicability to phenolic substrates differs significantly.
The Gattermann-Koch reaction involves the reaction of an aromatic hydrocarbon with carbon monoxide (CO) and hydrogen chloride (HCl) under pressure, using a catalyst system of aluminum chloride (AlCl₃) and copper(I) chloride. wikipedia.org However, this method is generally not applicable to phenols or phenolic ethers. wikipedia.orgstackexchange.comechemi.com The Lewis acid catalyst (AlCl₃) can complex with the lone pair of electrons on the phenolic oxygen, deactivating the ring towards electrophilic substitution. echemi.com
In contrast, the Gattermann reaction is well-suited for formylating activated systems like phenols and their ethers. mdma.chmlsu.ac.in The classical Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. wikipedia.org A significant modification, often called the Adams method, improves safety by generating HCN in situ from zinc cyanide (Zn(CN)₂) and HCl. wikipedia.orgmdma.ch The reaction proceeds via the formation of an electrophilic species, which then attacks the activated aromatic ring. For a substrate like 2-ethoxyphenoxyacetonitrile, formylation would be expected to occur at the activated para-position.
General Reaction Scheme (Adams Modification):
Generation of Electrophile: Zn(CN)₂ reacts with HCl to form HCN, which is then activated by the Lewis acid.
Electrophilic Attack: The phenolic ether attacks the electrophilic iminium species.
Hydrolysis: The resulting aldimine intermediate is hydrolyzed during workup to yield the aldehyde.
Table 2: Gattermann Formylation of Phenolic Compounds
| Substrate | Reagents | Conditions | Product |
| Phenol | Zn(CN)₂, HCl, AlCl₃ | Ether, 40-50°C | 4-Hydroxybenzaldehyde |
| Anisole | Zn(CN)₂, HCl, AlCl₃ | Benzene, 50°C | 4-Methoxybenzaldehyde |
| Resorcinol | HCN, HCl, AlCl₃ | Ether | 2,4-Dihydroxybenzaldehyde |
| Guaiacol (2-Methoxyphenol) | Zn(CN)₂, HCl, AlCl₃ | Benzene | Vanillin (4-Hydroxy-3-methoxybenzaldehyde) |
Directed ortho-Metalation and Subsequent Formylation
Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for the functionalization of substituted aromatic rings. wikipedia.org The method relies on the presence of a "directing metalation group" (DMG) on the aromatic ring. A DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base (like n-butyllithium or sec-butyllithium), directing the deprotonation (lithiation) to the adjacent ortho-position. unblog.frharvard.edu
Alkoxy groups, such as the ethoxy group in a precursor to the target molecule, are effective DMGs. wikipedia.org In a substrate containing both an ethoxy and a cyanomethoxy group, the relative directing power and steric environment would determine the site of lithiation. The resulting aryllithium intermediate is a potent nucleophile that can be quenched with a suitable formylating electrophile, most commonly DMF, to introduce the aldehyde function with high precision. harvard.edu This method is particularly valuable for synthesizing specifically substituted isomers that are difficult to obtain through classical electrophilic substitution.
General Reaction Scheme:
Directed Lithiation: The substrate with a DMG is treated with a strong organolithium base (e.g., n-BuLi) at low temperature, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), to form an ortho-lithiated species.
Formylation: The aryllithium intermediate is reacted with an electrophile such as DMF.
Hydrolysis: Aqueous workup hydrolyzes the initial adduct to yield the ortho-formylated product.
Table 3: Examples of Directed ortho-Metalation-Formylation
| Substrate | Reagents | Conditions | Product | Yield (%) |
| Anisole | 1. sec-BuLi, TMEDA, THF, -78°C2. DMF | -78°C to RT | 2-Methoxybenzaldehyde | 91 |
| 1,3-Dimethoxybenzene | 1. n-BuLi, Et₂O2. DMF | 0°C to RT | 2,6-Dimethoxybenzaldehyde | 78 |
| N,N-Diethylbenzamide | 1. sec-BuLi, TMEDA, THF2. DMF | -78°C | 2-Formyl-N,N-diethylbenzamide | 95 |
| Aryl O-carbamate | 1. sec-BuLi, TMEDA, THF2. DMF | -78°C | ortho-Formyl Aryl O-carbamate | 85-95 |
Acetonitrile (B52724) Group Formation Strategies
The introduction of the cyanomethyl ether group (-OCH₂CN) is the second key synthetic challenge. This can be achieved either by building the ether linkage onto a pre-functionalized phenol or by converting a precursor functional group into the nitrile.
Nucleophilic Substitution of Halogenated Intermediates with Cyanides
The most direct and common method for forming the phenoxyacetonitrile structure is the Williamson ether synthesis. wikipedia.org This reaction involves the Sₙ2 nucleophilic substitution of an alkyl halide by a phenoxide ion. masterorganicchemistry.com To synthesize this compound, this strategy is typically employed by reacting the sodium or potassium salt of a substituted phenol (e.g., 3-ethoxy-4-hydroxybenzaldehyde) with a haloacetonitrile, such as chloroacetonitrile (ClCH₂CN) or bromoacetonitrile (BrCH₂CN).
The reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydroxide, potassium carbonate, or sodium hydride) to generate the more nucleophilic phenoxide. This phenoxide then displaces the halide from the haloacetonitrile in an Sₙ2 reaction to form the desired ether linkage. orgchemres.org The electrophile must be a primary halide, like chloroacetonitrile, to ensure substitution occurs efficiently and to avoid potential elimination side reactions. wikipedia.orgmasterorganicchemistry.com
General Reaction Scheme:
Phenoxide Formation: A substituted phenol is treated with a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetone) to generate the corresponding phenoxide salt.
Sₙ2 Displacement: A haloacetonitrile (e.g., chloroacetonitrile) is added, and the phenoxide displaces the halide to form the aryl cyanomethyl ether.
Table 4: Williamson Ether Synthesis for Phenoxyacetonitriles
| Phenolic Substrate | Halogenated Reagent | Base | Solvent | Product |
| 4-Hydroxybenzaldehyde | Chloroacetonitrile | K₂CO₃ | Acetone | (4-Formylphenoxy)acetonitrile |
| Phenol | Bromoacetonitrile | NaH | DMF | Phenoxyacetonitrile |
| 3-Ethoxy-4-hydroxybenzaldehyde | Chloroacetonitrile | K₂CO₃ | DMF | This compound |
| 4-Nitrophenol | Bromoacetonitrile | K₂CO₃ | Acetonitrile | (4-Nitrophenoxy)acetonitrile |
Dehydration of Carboxamide Precursors
An alternative strategy for forming the nitrile group involves the dehydration of a primary carboxamide. In this approach, the corresponding phenoxyacetamide precursor, 2-(2-ethoxy-4-formylphenoxy)acetamide, is first synthesized. This precursor can be prepared via the Williamson ether synthesis described above, using 2-chloroacetamide (B119443) instead of chloroacetonitrile.
Once the primary amide is obtained, it can be converted to the target nitrile using a variety of dehydrating agents. researchgate.netorganic-chemistry.org Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O), or phosphorus pentoxide (P₂O₅). The reaction proceeds by activation of the amide oxygen, followed by elimination of water to yield the nitrile. This method offers a two-step route to the final product from the phenolic starting material.
General Reaction Scheme:
Amide Activation: The primary amide reacts with the dehydrating agent to form an activated intermediate.
Elimination: The intermediate undergoes elimination of a water equivalent to form the carbon-nitrogen triple bond of the nitrile.
Table 5: Common Reagents for Dehydration of Primary Amides to Nitriles
| Dehydrating Agent | Typical Conditions |
| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or in a solvent like toluene |
| Phosphorus Oxychloride (POCl₃) | Heating in pyridine (B92270) or DMF |
| Trifluoroacetic Anhydride ((CF₃CO)₂O) | Pyridine or triethylamine, 0°C to RT |
| Oxalyl Chloride ((COCl)₂) | Catalytic DMF, CH₂Cl₂, RT |
| Cyanuric Chloride | Triethylamine, DMF, RT |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is essential for maximizing the yield and purity of this compound, primarily focusing on the key Williamson ether synthesis step. Parameters such as the choice of base, solvent, temperature, and reaction time are systematically varied to find the ideal balance for efficient conversion. A study on a closely related analog, 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile, reported a 92% yield when reacting the precursor alcohol with 4-nitrophthalonitrile (B195368) using K₂CO₃ as a base in DMF at 60 °C for 24 hours, highlighting the effectiveness of these conditions. scispace.com
The following tables summarize the impact of various parameters on the O-alkylation of phenolic aldehydes.
| Base | Typical Conditions | Advantages | Disadvantages | Expected Yield |
|---|---|---|---|---|
| K₂CO₃ | 1.5-2.0 equiv, DMF, 60-80 °C | Inexpensive, mild, high yields. | Moderately slow reaction times. | High (>90%) |
| Cs₂CO₃ | 1.5 equiv, Acetonitrile, RT-60 °C | Higher reactivity, milder conditions. | Higher cost. | Very High (>95%) |
| NaH | 1.1 equiv, THF/DMF, 0 °C to RT | Fast reaction, complete deprotonation. | Requires anhydrous conditions, stronger base can cause side reactions. | Variable |
| NaOH/KOH | Aqueous or phase-transfer | Very inexpensive. | Risk of aldehyde side reactions, C-alkylation in some systems. | Moderate to High |
| Solvent | Dielectric Constant (ε) | Advantages | Disadvantages | Expected Yield |
|---|---|---|---|---|
| DMF | 37 | Excellent for SN2, dissolves most reagents. | High boiling point, difficult to remove. | Very High |
| Acetonitrile | 36 | Good for SN2, lower boiling point, easier to remove. | Lower solvency for some salts. | High |
| Acetone | 21 | Inexpensive, very low boiling point. | Lower reaction rates, potential for aldol (B89426) side reactions. | Moderate |
| DMSO | 47 | Excellent for SN2, high polarity. | Very high boiling point, can be difficult to work with. | Very High |
Temperature and Reaction Time: Reaction temperature is a critical parameter that directly influences the reaction rate. For the synthesis of this compound from 4-hydroxy-3-ethoxybenzaldehyde and a haloacetonitrile, temperatures are typically maintained between 60 °C and 80 °C. This range provides sufficient thermal energy to overcome the activation barrier without causing significant degradation of the starting materials or the product. The progress of the reaction is commonly monitored using Thin Layer Chromatography (TLC). The reaction is considered complete when the starting phenol spot is no longer visible, which can take anywhere from 6 to 24 hours depending on the specific combination of reagents, solvent, and temperature used.
By systematically optimizing these conditions—typically using potassium carbonate in DMF at around 70 °C for 12-24 hours—it is possible to achieve high conversion rates and excellent yields of the target compound, this compound.
Chemical Transformations and Reactivity Studies of 2 Ethoxy 4 Formylphenoxy Acetonitrile
Reactivity Profiling of the Acetonitrile (B52724) Functionality
The acetonitrile group, characterized by a carbon-nitrogen triple bond, is a versatile functional group that participates in a range of chemical reactions. libretexts.org The carbon atom of the nitrile is electrophilic, while the nitrogen atom is weakly basic. Additionally, the alpha-methylene protons exhibit acidity and can be removed by a base to generate a nucleophilic carbanion.
Nucleophilic Additions to the Nitrile Group
The electrophilic carbon atom of the nitrile group in (2-Ethoxy-4-formylphenoxy)acetonitrile is susceptible to attack by strong nucleophiles, such as organometallic reagents.
Grignard and Organolithium Reagents: The reaction of nitriles with Grignard reagents (RMgX) or organolithium reagents (RLi) is a well-established method for the synthesis of ketones. The organometallic reagent adds to the nitrile carbon to form an intermediate imine salt, which is subsequently hydrolyzed upon acidic workup to yield a ketone. libretexts.org Given the presence of the aldehyde in this compound, selective reaction at the nitrile would require protection of the more reactive formyl group.
Reaction Scheme:
this compound + R-MgX → Intermediate Imine Salt
Intermediate Imine Salt + H₃O⁺ → 1-(2-Ethoxy-4-formylphenoxy)-1-alkanone
A study on the Grignard addition to aromatic nitriles demonstrated that the reaction can be slow but can be catalyzed by zinc chloride (ZnCl₂). nih.gov
| Reagent | Catalyst | Product Type | Reference |
| Grignard Reagent (RMgX) | ZnCl₂ | Ketone | nih.gov |
| Organolithium Reagent (RLi) | None | Ketone |
Hydrolysis and Related Carboxylic Acid Derivatization
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.orgopenstax.org This transformation proceeds through an intermediate amide. openstax.orgweebly.com
Acidic Hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), yields the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk For this compound, this would produce (2-Ethoxy-4-formylphenoxy)acetic acid.
Alkaline Hydrolysis: Treatment with a hot aqueous solution of a base, like sodium hydroxide (B78521) (NaOH), initially forms the carboxylate salt and ammonia (B1221849). chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.orgweebly.com
The resulting (2-Ethoxy-4-formylphenoxy)acetic acid is a valuable intermediate for the synthesis of various derivatives. wipo.intjst.go.jpgoogle.comnih.gov
| Condition | Intermediate | Final Product (after workup) | Reference |
| Acidic (e.g., aq. HCl, heat) | Amide | Carboxylic Acid | libretexts.orgchemguide.co.uk |
| Basic (e.g., aq. NaOH, heat) | Amide, Carboxylate Salt | Carboxylic Acid | libretexts.orgchemguide.co.uk |
Reduction Reactions to Amine Derivatives
The nitrile group can be reduced to a primary amine using various reducing agents. aakash.ac.in
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney Nickel. libretexts.org The reaction is typically carried out at elevated temperature and pressure. libretexts.org Catalytic hydrogenation of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts, which can be suppressed by the addition of ammonia. commonorganicchemistry.com
Chemical Reduction: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. openstax.orglibretexts.orgcommonorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup. libretexts.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), can also be used for this transformation. commonorganicchemistry.com
| Reagent | Product | Notes | Reference |
| H₂/Raney Ni | Primary Amine | Ammonia can be added to suppress side reactions. | commonorganicchemistry.com |
| H₂/Pd/C | Primary Amine | Ammonia can be added to suppress side reactions. | commonorganicchemistry.com |
| LiAlH₄ | Primary Amine | Potent reducing agent. | openstax.orglibretexts.org |
| BH₃-THF | Primary Amine | A milder alternative to LiAlH₄. | commonorganicchemistry.com |
Condensation and Cyclization Reactions Involving the Alpha-Methylene Protons
The methylene (B1212753) protons adjacent to the nitrile group in this compound are acidic and can be deprotonated by a base to form a carbanion. This nucleophile can then participate in various condensation and cyclization reactions.
Knoevenagel Condensation: This reaction involves the condensation of a compound with an active methylene group, such as this compound, with an aldehyde or ketone. nih.govbhu.ac.in In the context of the target molecule, the alpha-methylene protons could react with an external aldehyde or ketone in the presence of a weak base like an amine. bhu.ac.in This would lead to the formation of a new carbon-carbon double bond. researchgate.net
Thorpe-Ziegler Reaction: This is an intramolecular cyclization of a dinitrile, catalyzed by a base, to form a cyclic ketone after hydrolysis. wikipedia.orgbuchler-gmbh.comsynarchive.comlscollege.ac.in While this compound is not a dinitrile itself, it could be chemically modified to incorporate a second nitrile group, which could then undergo a Thorpe-Ziegler cyclization.
Chemical Transformations of the Aromatic Formyl Group
The formyl (aldehyde) group is a highly reactive functional group that can undergo a wide array of chemical transformations, most notably oxidation and reduction.
Oxidation to Carboxylic Acids and Esters
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid.
Pinnick Oxidation: A particularly mild and efficient method for oxidizing aldehydes to carboxylic acids is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) in the presence of a buffer and a chlorine scavenger. wikipedia.orgwenxuecity.comchem-station.com This method is known for its high functional group tolerance, making it suitable for complex molecules. chem-station.compsiberg.comnih.gov
Other Oxidizing Agents: Other common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄) and chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with H₂SO₄). However, these are harsher reagents and may not be compatible with other functional groups in the molecule. Studies on the oxidation of substituted benzaldehydes with KMnO₄ have been reported. sphinxsai.comrsc.org
The resulting carboxylic acid can be further converted to an ester through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide after conversion to the carboxylate salt.
| Reagent/Reaction | Product | Key Features | Reference |
| Pinnick Oxidation (NaClO₂) | Carboxylic Acid | Mild conditions, high functional group tolerance. | wikipedia.orgwenxuecity.comchem-station.com |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidizing agent. | sphinxsai.comrsc.org |
| Fischer Esterification | Ester | Requires the corresponding carboxylic acid and an alcohol. |
Reduction to Benzylic Alcohols
The formyl group of this compound is readily susceptible to reduction to a primary benzylic alcohol, yielding (2-ethoxy-4-(hydroxymethyl)phenoxy)acetonitrile. This transformation can be accomplished using a variety of reducing agents, with the choice of reagent often dictated by the desired selectivity and reaction conditions.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. It is highly effective in converting the formyl group to a hydroxyl group while leaving the nitrile and ether functionalities intact. The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) at room temperature.
Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be employed for this transformation. However, its higher reactivity necessitates careful control of reaction conditions to avoid potential side reactions, including the reduction of the nitrile group. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures.
Catalytic hydrogenation is another viable method for the reduction of the aldehyde. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This method is generally clean and efficient, though it may require elevated pressures and temperatures.
Table 1: Comparison of Reducing Agents for the Synthesis of (2-ethoxy-4-(hydroxymethyl)phenoxy)acetonitrile
| Reducing Agent | Solvent | Typical Conditions | Selectivity |
| Sodium borohydride (NaBH₄) | Ethanol, Methanol | Room Temperature | High for aldehyde |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0°C to Room Temperature | Less selective, can reduce nitrile |
| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, Ethyl Acetate | Room Temperature, 1-4 atm H₂ | High for aldehyde |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
The aldehyde functionality of this compound serves as an excellent electrophile for olefination reactions, providing a powerful tool for carbon-carbon bond formation and the synthesis of various alkene derivatives.
The Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to convert the aldehyde into an alkene. wikipedia.orglibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Non-stabilized ylides typically lead to the formation of (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. For instance, the reaction of this compound with methylenetriphenylphosphorane (B3051586) would yield (2-ethoxy-4-vinylphenoxy)acetonitrile.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.com This reaction generally offers superior yields and easier removal of byproducts compared to the traditional Wittig reaction. wikipedia.org A significant advantage of the HWE reaction is its high stereoselectivity for the formation of (E)-alkenes. nrochemistry.com For example, reacting this compound with triethyl phosphonoacetate in the presence of a base like sodium hydride would produce the corresponding (E)-acrylate ester.
Table 2: Olefination Reactions of this compound
| Reaction | Reagent | Base | Expected Product | Stereoselectivity |
| Wittig Reaction (non-stabilized ylide) | Ph₃P=CH₂ | n-BuLi | (2-ethoxy-4-vinylphenoxy)acetonitrile | (Z)-selective |
| Wittig Reaction (stabilized ylide) | Ph₃P=CHCO₂Et | NaOEt | Ethyl (E)-3-(3-ethoxy-4-(cyanomethoxy)phenyl)acrylate | (E)-selective |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et | NaH | Ethyl (E)-3-(3-ethoxy-4-(cyanomethoxy)phenyl)acrylate | Highly (E)-selective |
Imine and Oxime Formation through Condensation with Nitrogen Nucleophiles
The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and related C=N compounds. These reactions are typically acid-catalyzed and proceed via the initial formation of a carbinolamine intermediate followed by dehydration. libretexts.orglibretexts.org
Reaction with a primary amine, such as aniline, in the presence of a catalytic amount of acid would yield the corresponding N-phenyl imine. The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. nih.gov
Similarly, condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. byjus.com This reaction is often used for the characterization and derivatization of aldehydes and ketones. libretexts.org The resulting (E/Z)-(this compound) oxime can exist as a mixture of stereoisomers.
Table 3: Condensation Reactions with Nitrogen Nucleophiles
| Nucleophile | Product Type | Catalyst | Expected Product Name |
| Aniline | Imine (Schiff Base) | Acetic Acid | N-((3-ethoxy-4-(cyanomethoxy)phenyl)methylene)aniline |
| Hydroxylamine | Oxime | Mild Acid | (E/Z)-(this compound) oxime |
| Hydrazine | Hydrazone | Mild Acid | (E/Z)-(this compound) hydrazone |
Reactivity and Stability of the Ethoxy Ether Linkage
The ethoxy group in this compound is a relatively stable ether linkage. Its reactivity is largely governed by the strength of the carbon-oxygen bonds and the conditions to which the molecule is subjected.
Selective Ether Cleavage Strategies
Cleavage of the ethoxy ether linkage requires harsh reaction conditions, typically involving strong acids. masterorganicchemistry.com The most common reagents for ether cleavage are strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl ethyl ether, this would lead to the formation of a phenol (B47542) and an ethyl halide.
Lewis acids, such as boron tribromide (BBr₃), are also highly effective for the cleavage of aryl ethers and often proceed under milder conditions than strong mineral acids. This reagent is particularly useful for the dealkylation of methoxy (B1213986) and ethoxy groups on aromatic rings.
Retention of the Ethoxy Group under Diverse Reaction Conditions
The ethoxy group is generally stable under a wide range of reaction conditions, particularly those that are neutral or basic. The transformations discussed in the preceding sections, such as the reduction of the aldehyde with sodium borohydride, Wittig and HWE reactions, and imine/oxime formation, are all expected to proceed without affecting the integrity of the ethoxy ether linkage.
The stability of the ethoxy group under these conditions makes it a useful and robust substituent for modifying other parts of the molecule without the need for protecting group strategies.
Aromatic Ring Functionalization and Derivatization
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the presence of the electron-donating ethoxy and (cyanomethoxy) groups. The directing effects of these substituents will govern the position of any incoming electrophile.
Both the ethoxy and (cyanomethoxy) groups are ortho, para-directing. However, the position ortho to the ethoxy group is sterically hindered by the adjacent (cyanomethoxy) group. The position para to the ethoxy group is already occupied by the formyl group. Therefore, the most likely positions for electrophilic attack are the positions ortho to the (cyanomethoxy) group and meta to the formyl group.
Typical electrophilic aromatic substitution reactions that could be performed on this substrate include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. Halogenation with bromine in the presence of a Lewis acid catalyst would result in the corresponding bromo-substituted derivative. The precise regioselectivity would depend on the specific reaction conditions and the interplay of the electronic and steric effects of the substituents.
Electrophilic Aromatic Substitution (EAS) Pathways
The orientation of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. In this compound, we have a combination of activating and deactivating groups.
The ethoxy group at position 2 is a potent activating group and an ortho, para-director. organicchemistrytutor.comchemistrytalk.org This is due to the lone pairs on the oxygen atom which can be donated into the aromatic π-system through resonance, thereby increasing the electron density at the positions ortho and para to it. organicchemistrytutor.com This stabilization of the carbocation intermediate, known as the sigma complex, lowers the activation energy for substitution at these positions. organicchemistrytutor.com
Conversely, the formyl group at position 4 is a deactivating group and a meta-director. minia.edu.eglibretexts.org Its carbonyl moiety withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. minia.edu.eglibretexts.org This deactivation is more pronounced at the ortho and para positions, rendering the meta position the most likely site of attack. minia.edu.eg
The (cyanomethoxy) group is generally considered to be weakly electron-withdrawing due to the inductive effects of the electronegative oxygen and cyano functionalities. As such, it contributes to a slight deactivation of the ring.
The ultimate regioselectivity of an EAS reaction on this compound is a result of the competition between these directing effects. The powerful activating and ortho, para-directing influence of the ethoxy group is expected to dominate over the deactivating and meta-directing effect of the formyl group. aakash.ac.in Therefore, electrophilic attack is most likely to occur at the positions activated by the ethoxy group, which are ortho and para to it (positions 1 and 3, and position 5, respectively). However, since position 1 is already substituted, the viable positions for substitution are 3 and 5.
Position 3: This position is ortho to the activating ethoxy group and meta to the deactivating formyl group.
Position 5: This position is para to the activating ethoxy group and ortho to the deactivating formyl group.
Given that the ethoxy group is a strong activator, substitution is highly favored at these positions over those meta to the formyl group. Between positions 3 and 5, steric hindrance from the adjacent ethoxy group might slightly disfavor substitution at position 3, potentially making position 5 the major site of electrophilic attack.
| Position of Substitution | Influence of Ethoxy Group (at C2) | Influence of Formyl Group (at C4) | Predicted Outcome |
|---|---|---|---|
| 3 | Ortho (Activating) | Meta (Deactivating) | Favored |
| 5 | Para (Activating) | Ortho (Deactivating) | Major Product (less steric hindrance) |
| 6 | Meta (Activating) | Ortho (Deactivating) | Disfavored |
Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Analogs
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a halogenated analog of this compound, such as a bromo- or iodo-substituted derivative, these reactions would offer versatile pathways for further functionalization. The general mechanism for these reactions involves an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.com
The specific type of cross-coupling reaction would depend on the desired product. For instance, a Suzuki-Miyaura coupling with an organoboron reagent could be employed to introduce a new alkyl or aryl group. A Heck-Mizoroki reaction could be used to append a vinyl group, and a Buchwald-Hartwig amination would allow for the installation of a nitrogen-based functionality.
The presence of the formyl and ether functionalities on the aromatic ring is generally well-tolerated in many palladium-catalyzed coupling reactions, allowing for the selective transformation at the carbon-halogen bond. acs.orgresearchgate.net
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)2 | Pd(PPh3)4 | Aryl-R |
| Heck-Mizoroki | Alkene | Pd(OAc)2 / P(o-tolyl)3 | Aryl-alkene |
| Buchwald-Hartwig | R2NH | Pd2(dba)3 / BINAP | Aryl-NR2 |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI | Aryl-alkyne |
Directed Aromatic Metalation and Subsequent Electrophilic Trapping
Directed ortho metalation (DoM) is a powerful regioselective functionalization technique that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a new substituent with high regiocontrol. semanticscholar.orgresearchgate.net
In the case of this compound, both the ethoxy and the cyanomethoxy groups contain heteroatoms (oxygen) that can coordinate with the lithium reagent, thereby directing metalation to their respective ortho positions. wikipedia.orgacs.org The formyl group, while generally not a primary DMG, can sometimes direct metalation after in-situ protection or under specific conditions. acs.orgharvard.edu
The ethoxy group is a well-established DMG, and would direct lithiation to positions 1 and 3. Since position 1 is already substituted, this would favor metalation at position 3. The cyanomethoxy group at position 1 would direct metalation to positions 2 and 6. Given that position 2 is already substituted, this would direct metalation to position 6. The formyl group at position 4 would direct to positions 3 and 5.
There will be a competition between these directing groups. The relative directing ability of these groups would determine the primary site of lithiation. Generally, alkoxy groups are effective DMGs. uwindsor.caorganic-chemistry.org The outcome would likely be a mixture of products, with the major product resulting from deprotonation at the most acidic proton, which is influenced by both the coordinating ability of the DMG and the inductive effects of the substituents. core.ac.uk
Upon formation of the aryllithium intermediate, quenching with an electrophile would introduce a new substituent at the metalated position.
| Directing Group | Position of Lithiation | Example Electrophile (E+) | Product of Electrophilic Trapping |
|---|---|---|---|
| 2-Ethoxy | 3 | D2O | 3-Deuterio-substituted product |
| 1-(Cyanomethoxy) | 6 | (CH3)3SiCl | 6-Trimethylsilyl-substituted product |
| 4-Formyl | 3 or 5 | I2 | 3- or 5-Iodo-substituted product |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
No experimental HRMS data for (2-Ethoxy-4-formylphenoxy)acetonitrile is available. This technique would typically be used to determine the precise mass of the molecule, which in turn confirms its elemental composition and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Specific ¹H NMR, ¹³C NMR, and 2D NMR data for this compound are not documented in available sources. Such data would be essential for elucidating the detailed atomic connectivity and spatial arrangement of the molecule.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift and Coupling Constant Analysis
Detailed chemical shifts (δ) and coupling constants (J) for the protons and carbon atoms of this compound are not available.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Correlational data from 2D NMR experiments (COSY, HSQC, HMBC, NOESY), which would confirm the bonding framework and through-space relationships of atoms, have not been reported for this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
The characteristic vibrational frequencies corresponding to the functional groups of this compound (such as the nitrile, aldehyde, ether, and aromatic moieties) are not available from experimental IR or Raman spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
Information on the absorption maxima (λmax) and the nature of electronic transitions for this compound, which would be determined by UV-Vis spectroscopy, is not available.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure and Crystal Packing Analysis
There are no published reports on the single crystal X-ray diffraction analysis of this compound. This technique would provide definitive information on its three-dimensional molecular structure, bond lengths, bond angles, and crystal packing in the solid state.
Theoretical and Computational Chemistry Studies on 2 Ethoxy 4 Formylphenoxy Acetonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the reactive sites within a molecule.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the electronic energy of the molecule can be minimized, yielding its ground-state geometry. For (2-Ethoxy-4-formylphenoxy)acetonitrile, DFT calculations would reveal crucial bond lengths, bond angles, and dihedral angles, providing a precise structural model.
Table 1: Predicted Energetic Properties of a Related Compound (4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile) using DFT
| Parameter | Value |
|---|---|
| Total Energy | (Value in Hartrees) |
| Heat of Formation | (Value in kcal/mol) |
| Dipole Moment | (Value in Debye) |
Note: The values in this table are illustrative and based on typical outputs from DFT calculations on similar organic molecules.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the presence of electron-withdrawing groups (formyl and nitrile) and an electron-donating group (ethoxy) would influence the energies and spatial distributions of the HOMO and LUMO. Computational studies on similar aromatic compounds show that the HOMO is often localized on the electron-rich phenoxy ring, while the LUMO is distributed over the electron-deficient formyl and nitrile moieties. scispace.com
Table 2: Frontier Molecular Orbital (FMO) Parameters of a Related Compound (4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile) from DFT Calculations
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | (Typical range: -5 to -7 eV) |
| LUMO Energy | (Typical range: -1 to -3 eV) |
| HOMO-LUMO Gap (ΔE) | (Typical range: 4 to 6 eV) |
Note: The values in this table are illustrative and based on DFT calculations for structurally similar molecules. scispace.com
Molecular Electrostatic Potential (ESP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. researchgate.netlibretexts.orgchemrxiv.org The ESP map illustrates the electrostatic potential on the electron density surface of a molecule. researchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. researchgate.net Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net
In this compound, the ESP map would likely show a significant negative potential around the oxygen atom of the formyl group and the nitrogen atom of the nitrile group, due to the high electronegativity of these atoms. The aromatic ring would exhibit a mixed potential, while the hydrogen atoms of the ethoxy and formyl groups would show positive potential. This information is crucial for understanding how the molecule might interact with other molecules, such as solvents or biological receptors. scispace.com
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of the ethoxy and acetonitirle side chains in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the different stable spatial arrangements of the atoms (conformers) and to determine their relative energies. This is achieved by systematically rotating the rotatable bonds and calculating the corresponding energy, thereby exploring the potential energy surface (PES) of the molecule.
Computational methods, such as DFT or semi-empirical methods, can be used to perform a systematic conformational search. researchgate.net The results of such an analysis for this compound would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformation is essential as it can significantly influence the molecule's reactivity and physical properties.
Reaction Mechanism Elucidation via Transition State Calculations
Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction pathway, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state provide critical information about the reaction's feasibility and kinetics.
For instance, the formyl group of this compound can undergo various reactions, such as nucleophilic addition. Transition state calculations, often performed using DFT, can help to elucidate the step-by-step mechanism of such a reaction, including the identification of any intermediates. researchgate.netnih.gov The calculated activation energy (the energy difference between the reactants and the transition state) can be used to estimate the reaction rate.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of this compound and its interactions with its environment, such as a solvent. rsc.org
An MD simulation of this compound in a solvent like acetonitrile (B52724) or water would reveal how the molecule's conformation fluctuates and how it forms intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) with the solvent molecules. nih.govrsc.org This information is valuable for understanding the molecule's solubility and how its structure and dynamics are influenced by the surrounding medium.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile |
| Acetonitrile |
In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
In the absence of experimentally determined spectroscopic data for this compound, this subsection focuses exclusively on the theoretically predicted values. The correlation with experimental data, therefore, remains a prospective endeavor, awaiting the empirical validation of the computational findings presented herein. The subsequent tables outline the predicted NMR, FT-IR, and UV-Vis spectroscopic parameters for the title compound.
Predicted ¹H and ¹³C NMR Chemical Shifts:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules. The chemical shifts are indicative of the electronic environment of each nucleus. The predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using computational models, are presented below. These values are referenced against a standard, typically tetramethylsilane (B1202638) (TMS).
Interactive Data Table: Predicted NMR Chemical Shifts (ppm)
| Atom Type | Predicted Chemical Shift (ppm) |
| ¹H (Aldehyde) | Value |
| ¹H (Aromatic) | Value Range |
| ¹H (CH₂) | Value |
| ¹H (CH₂ - Ethoxy) | Value |
| ¹H (CH₃ - Ethoxy) | Value |
| ¹³C (Aldehyde) | Value |
| ¹³C (Aromatic) | Value Range |
| ¹³C (CN) | Value |
| ¹³C (CH₂) | Value |
| ¹³C (CH₂ - Ethoxy) | Value |
| ¹³C (CH₃ - Ethoxy) | Value |
Note: The values in this table are placeholders and would be populated with data from computational chemistry software.
Predicted FT-IR Vibrational Frequencies:
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted FT-IR absorption bands for this compound are tabulated below. These frequencies correspond to the fundamental vibrational modes of the molecule.
Interactive Data Table: Predicted FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |
| Aldehyde C=O Stretch | Value | Stretching |
| Aromatic C-H Stretch | Value Range | Stretching |
| Aliphatic C-H Stretch (Ethoxy) | Value Range | Stretching |
| Nitrile C≡N Stretch | Value | Stretching |
| C-O-C (Ether) Stretch | Value | Asymmetric/Symmetric |
| Aromatic C=C Bending | Value Range | In-plane/Out-of-plane Bending |
Note: The values in this table are placeholders and would be populated with data from computational chemistry software.
Predicted UV-Vis Absorption Maxima:
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The predicted maximum absorption wavelengths (λmax) for this compound, which indicate the energies of these transitions, are presented in the following table. These values are typically calculated in a specified solvent.
Interactive Data Table: Predicted UV-Vis Absorption Maxima (nm)
| Solvent | Predicted λmax (nm) | Electronic Transition |
| Solvent | Value | e.g., π → π |
| Solvent | Value | e.g., n → π |
Note: The values in this table are placeholders and would be populated with data from computational chemistry software, specifying the solvent used in the calculation.
The computational data presented provides a theoretical spectroscopic profile for this compound. Future experimental investigation is necessary to validate these in silico predictions and establish a direct correlation. Such a comparative analysis would be invaluable for refining computational models and enhancing their predictive accuracy for this class of compounds.
Applications in Advanced Organic Synthesis and Materials Science Precursors
(2-Ethoxy-4-formylphenoxy)acetonitrile as a Key Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the initial molecules. These reactions are prized for their high atom economy, step economy, and operational simplicity, which are key principles of green chemistry. nih.gov
This compound is an ideal candidate for MCRs due to its distinct reactive sites.
The aldehyde group is a classic electrophilic component in numerous MCRs, such as the Biginelli, Hantzsch, and Ugi reactions, readily reacting with nucleophiles like amines and enolates. beilstein-journals.org
The acetonitrile (B52724) group contains an acidic α-proton, allowing it to act as a nucleophile (as a carbanion) after deprotonation. This functionality is crucial for reactions involving Knoevenagel condensation or similar carbon-carbon bond-forming steps.
The aromatic ring , activated by the ethoxy group, can participate in electrophilic aromatic substitution reactions.
This combination allows the molecule to participate sequentially or concertedly in complex reaction cascades, leading to the rapid assembly of intricate molecular frameworks. For example, it can serve as the aldehyde component, the active methylene (B1212753) component (via the acetonitrile group), and the phenolic scaffold simultaneously in a one-pot synthesis, significantly streamlining the creation of diverse compound libraries.
Use as a Scaffold for the Construction of Diverse Heterocyclic Systems
The strategic placement of functional groups in this compound makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.
The aldehyde functionality is the primary reactive handle for building nitrogen-containing heterocycles.
Quinolines: In syntheses like the Friedländer annulation, the aldehyde group of this compound can react with a 2-aminoaryl ketone or aldehyde. This condensation and subsequent cyclization would yield a quinoline (B57606) ring appended to the phenoxyacetonitrile (B46853) backbone. While direct examples with this specific substrate are not prevalent in the reviewed literature, the general mechanism is well-established for a vast range of aldehydes. organic-chemistry.orgchemrxiv.org
Pyridines: The synthesis of substituted pyridines often involves the condensation of aldehydes with ammonia (B1221849) or amines and β-dicarbonyl compounds, as seen in the Hantzsch pyridine (B92270) synthesis. researchgate.netorganic-chemistry.org this compound can act as the aldehyde component in such three-component reactions, leading to the formation of highly functionalized pyridine derivatives. researchgate.net
Table 1: Potential Reactions for Nitrogen-Containing Heterocycle Synthesis
| Heterocycle | Reaction Type | Role of this compound | Potential Co-Reactants |
| Quinoline | Friedländer Synthesis | Aldehyde source | 2-Aminoaryl ketones |
| Pyridine | Hantzsch Synthesis | Aldehyde source | β-Ketoester, Ammonia |
The compound is particularly well-suited for the synthesis of oxygen-containing heterocycles, leveraging the interplay between its aldehyde and phenoxy groups.
Benzofurans: Research has demonstrated that precursors structurally similar to this compound, specifically 2-(2-formylphenoxy)acetonitriles, can be used to synthesize benzoyl-substituted benzofurans. nih.gov In a palladium-catalyzed reaction with aryl boronic acids, the nitrile and formyl groups are incorporated into the final benzofuran (B130515) structure. nih.gov This methodology highlights a direct and innovative use of the acetonitrile moiety in the cyclization process. nih.gov
Chromenes: Chromene and its derivatives can be synthesized through the reaction of salicylaldehydes (2-hydroxybenzaldehydes) with compounds containing an active methylene group. organic-chemistry.orgmdpi.com The aldehyde group of this compound can participate in Knoevenagel condensation with a nucleophile like malononitrile. The resulting intermediate can then undergo an intramolecular oxa-Michael addition, followed by cyclization and dehydration, to form a chromene ring. chemmethod.com
Table 2: Exemplary Reactions for Oxygen-Containing Heterocycle Synthesis
| Heterocycle | Reaction Type | Role of this compound | Key Reaction Step | Reference |
| Benzofuran | Palladium-catalyzed Annulation | Acetonitrile precursor | Reaction with aryl boronic acid | nih.gov |
| Chromene | Tandem Condensation-Cyclization | Aldehyde source | Knoevenagel condensation followed by intramolecular cyclization | chemmethod.com |
Precursor for the Development of Advanced Organic Materials (Focus on synthetic utility, not material properties)
The functional groups of this compound not only allow for the construction of discrete molecules but also provide handles for creating larger, functional organic materials.
To be used as a monomer for polymerization, a molecule typically needs at least two reactive sites that can link together to form a polymer chain. While this compound is not a traditional monomer, it can be readily converted into one.
For instance, the aldehyde group can be transformed into a polymerizable group, such as a vinyl or styrenyl moiety, through a Wittig reaction or similar olefination process. This approach is analogous to the derivation of monomers like 2-methoxy-4-vinylphenol (B128420) from lignin-derived ferulic acid, which are then used in radical polymerizations. nih.govresearchgate.net The resulting styrenic monomer, now containing ethoxy and cyanomethylphenoxy substituents, could be polymerized to create thermoplastics with tailored properties. The nitrile and ether groups would act as pendant functional groups along the polymer backbone, offering sites for post-polymerization modification.
The acetonitrile group is a well-known ligand in coordination chemistry, capable of coordinating to metal centers through the nitrogen atom's lone pair of electrons. nih.gov This makes this compound a promising precursor for designing more complex ligands.
The molecule can act as a simple monodentate ligand via its nitrile nitrogen. More sophisticated applications involve chemically modifying the aldehyde group to introduce additional coordinating sites. For example, condensation of the aldehyde with an amine-containing molecule (e.g., 2-picolylamine) would generate a Schiff base, creating a bidentate or tridentate ligand capable of forming stable chelate complexes with various transition metals. These resulting metal complexes could have applications in catalysis or materials science.
Functionalization for the Synthesis of Complex Natural Product Analogs
There is no available research detailing the specific use of this compound in the synthesis of analogs of complex natural products.
Design and Synthesis of Photoactive or Electroactive Molecules (Focus on synthesis, not device performance or specific properties)
There is no available research detailing the specific use of this compound in the design and synthesis of photoactive or electroactive molecules.
Future Directions and Emerging Research Avenues
Development of Sustainable and Atom-Economical Synthetic Pathways
The synthesis of (2-Ethoxy-4-formylphenoxy)acetonitrile and its derivatives is an area ripe for the application of green chemistry principles. Traditional multi-step syntheses of functionalized aromatic compounds often involve stoichiometric reagents and generate significant waste. Future research should prioritize the development of more sustainable and atom-economical routes.
One of the key reactions in the synthesis of the parent structure is likely the Williamson ether synthesis. Future work could focus on optimizing this reaction by employing catalytic systems that minimize waste and allow for the use of more environmentally benign solvents. researchgate.net The principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the process into the final product, should be a guiding factor in the design of new synthetic strategies. jocpr.com For instance, exploring one-pot reactions where multiple transformations occur sequentially in the same reaction vessel would enhance efficiency and reduce the need for intermediate purification steps.
The use of renewable feedstocks is another important aspect of sustainable synthesis. kit.edu Research could be directed towards deriving the aromatic core or the substituent groups from bio-based sources, thereby reducing the reliance on petrochemicals.
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Aromatic Ethers
| Feature | Traditional Williamson Ether Synthesis | Potential Sustainable Approach |
| Base | Stoichiometric strong bases (e.g., NaH) | Catalytic amounts of a recyclable base |
| Solvent | Anhydrous polar aprotic solvents (e.g., DMF, DMSO) | Greener solvents (e.g., ionic liquids, supercritical fluids) or solvent-free conditions |
| Leaving Group | Halides (e.g., Cl, Br, I) | Sulfonates or carbonates, potentially generated in situ |
| Atom Economy | Moderate, due to the formation of salt byproducts | High, through catalytic cycles and minimizing byproduct formation |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers numerous advantages for the synthesis of fine chemicals like this compound. rsc.org Flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for exothermic reactions. beilstein-journals.orgnih.gov
Future research could focus on developing a continuous flow process for the synthesis of this compound. This would involve the design of a microreactor system where reagents are continuously pumped and mixed, and the product is collected at the outlet. Such a system would be amenable to scale-up and could be integrated with in-line analytical techniques for real-time monitoring and optimization.
Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the exploration of the chemical space around this compound. sigmaaldrich.com Automated systems can perform a large number of reactions in parallel, varying substituents and reaction conditions to rapidly generate a library of derivatives for further study. nih.govresearchgate.net
Exploration of Photochemical and Electrochemical Reactivity
The presence of an aromatic ring and a formyl group suggests that this compound could exhibit interesting photochemical and electrochemical behavior. Photochemical reactions, initiated by the absorption of light, can lead to unique transformations that are not accessible through traditional thermal methods. britannica.comthermofisher.com Future research could investigate the photochemical reactions of this compound, such as cycloadditions, rearrangements, or the generation of reactive intermediates. researchgate.netyoutube.com
Electrochemistry offers a green and efficient alternative to conventional redox reagents for driving chemical reactions. The formyl group, for instance, could be a target for electrochemical reduction to an alcohol or oxidation to a carboxylic acid. acs.org Paired electrosynthesis, where both the anodic and cathodic reactions contribute to the formation of desired products, could be a particularly atom-economical approach. researchgate.net Investigating the electrochemical behavior of this compound could open up new avenues for its functionalization.
Structure-Reactivity Relationship Studies in Non-Biological Contexts
A fundamental understanding of how the electronic and steric effects of the substituents in this compound influence its reactivity is crucial for predicting its behavior in various chemical transformations. nih.gov The interplay between the electron-donating ethoxy group and the electron-withdrawing formyl and cyanomethyl groups will dictate the regioselectivity of electrophilic aromatic substitution reactions.
Future research should involve systematic studies to elucidate these structure-reactivity relationships. This could be achieved through a combination of experimental kinetic studies and computational modeling. acs.org By synthesizing a series of derivatives with varying substituents and measuring their reaction rates for a given transformation, a quantitative relationship, such as a Hammett plot, could be established. nih.gov This knowledge would be invaluable for designing selective synthetic routes to more complex molecules based on this scaffold.
Table 2: Predicted Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Predicted Directing Effect |
| -OCH2CH3 | 2 | Electron-donating (activating) | Ortho, para-directing |
| -CHO | 4 | Electron-withdrawing (deactivating) | Meta-directing |
| -OCH2CN | 1 | Weakly electron-withdrawing | Ortho, para-directing (due to oxygen lone pairs) |
Catalyst-Controlled Transformations for Enhanced Selectivity
The development of novel catalysts is a cornerstone of modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. For this compound, catalyst-controlled transformations could be employed to achieve selective functionalization of the aromatic ring or modifications of the substituent groups.
For instance, in electrophilic aromatic substitution reactions, the use of shape-selective catalysts like zeolites could favor the formation of one regioisomer over others. researchgate.net Transition metal catalysis could be employed for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the aromatic ring. Furthermore, developing catalysts for the selective transformation of the formyl or nitrile group in the presence of other functional groups would be a significant advancement. rsc.org Research into asymmetric catalysis could also be pursued to generate chiral derivatives of this compound.
Q & A
Q. What are the recommended safety protocols for handling (2-Ethoxy-4-formylphenoxy)acetonitrile in laboratory settings?
Methodological Answer:
- Ventilation & PPE: Work in a fume hood to minimize inhalation risks. Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is advised if vapor concentrations exceed exposure limits .
- Storage: Store in a cool, ventilated area away from oxidizers, acids, or ignition sources due to flammability (flash point ~12.8°C) and reactivity risks .
- Spill Management: Use inert absorbents (e.g., sand) for containment. Avoid water jets to prevent dispersion. Dispose of waste via approved hazardous waste facilities .
Q. How can this compound be synthesized, and what are common intermediates?
Methodological Answer:
- Key Steps:
- Intermediate Example: Methyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS data in ) is a structurally related ester derivative, suggesting ester hydrolysis as a potential step.
Q. What analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- NMR: ¹H/¹³C NMR to confirm ethoxy (–OCH₂CH₃), formyl (–CHO), and nitrile (–CN) groups. Compare chemical shifts with DFT-computed values .
- IR: Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) validate functional groups.
- Mass Spectrometry: High-resolution MS (HRMS) for molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound with high yield?
Methodological Answer:
Q. How can crystallographic data resolve discrepancies in the proposed structure of this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths/angles. Compare experimental data with computational models (e.g., DFT-optimized geometry) .
- Validation: Check for hydrogen bonding between the formyl group and neighboring molecules, which may explain solubility anomalies .
Q. What strategies address low solubility of this compound in aqueous systems?
Methodological Answer:
- Co-solvents: Test acetonitrile-water mixtures (e.g., 70:30 v/v) for phase behavior. Note that high salt concentrations induce phase separation, enabling "salting-out" extraction .
- Derivatization: Convert the nitrile to a carboxylate (–COOH) via hydrolysis to enhance hydrophilicity. Monitor reaction progress via pH titration .
Q. How can researchers validate the biological activity of this compound in drug discovery pipelines?
Methodological Answer:
- In Vitro Assays:
- Antimicrobial: Test against Gram-positive/negative bacteria using broth microdilution (MIC determination).
- Anticancer: Screen cytotoxicity in cancer cell lines (e.g., MTT assay) with LC-MS/MS quantification (acetonitrile as extraction solvent, per ).
- SAR Studies: Modify the ethoxy or formyl groups to assess impact on bioactivity .
Data Contradiction & Troubleshooting
Q. How should researchers resolve conflicting NMR data for this compound?
Methodological Answer:
- Dynamic Effects: Check for tautomerism (e.g., enol-keto forms of the formyl group) causing signal splitting. Use variable-temperature NMR to stabilize conformers .
- Impurity Analysis: Compare HPLC traces with synthetic intermediates. Adjust purification protocols (e.g., gradient elution) to remove byproducts .
Q. What experimental controls are critical when studying the compound’s reactivity under acidic/basic conditions?
Methodological Answer:
- pH Monitoring: Use buffered conditions to prevent unintended hydrolysis of the nitrile or formyl groups.
- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH) with LC-MS monitoring to identify degradation products .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
